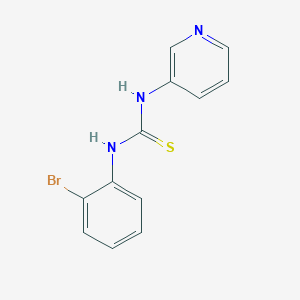

N-(2-bromophenyl)-N'-3-pyridinylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-bromophenyl)-N'-3-pyridinylthiourea and related compounds typically involves the reaction of isothiocyanates with amines or anilines. For instance, the synthesis of N-p-bromophenyl-N′-phenylacetylthiourea was achieved by treating phenylacetyl chloride with 4-bromoaniline (Liang Xian et al., 2009). Another relevant synthesis involved the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine to produce various bromobutanoyl-N’-tolylthioureas (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their crystalline forms and intramolecular interactions. The compound N-p-bromophenyl-N′-phenylacetylthiourea, for instance, crystallizes in the monoclinic space group with specific cell dimensions and features intermolecular hydrogen bonding and π–π stacking interactions (Liang Xian et al., 2009).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidation and cyclization. The oxidation of N-(2-pyridyl)thioureas with bromine leads to the formation of thiadiazolopyridinium salts, highlighting the reactivity of these compounds toward oxidative conditions (Rln Harris, 1972).

Physical Properties Analysis

The physical properties of N-(2-bromophenyl)-N'-3-pyridinylthiourea derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. The detailed physical properties can be inferred from structural analyses, like those done for N-p-bromophenyl-N′-phenylacetylthiourea (Liang Xian et al., 2009).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including their reactivity, stability under different conditions, and interactions with other chemical species, are essential for their functionalization and application in synthesis and material science. The reactivity of these compounds towards oxidation and their ability to form complex structures through hydrogen bonding and stacking interactions are key aspects of their chemical behavior (Rln Harris, 1972).

科学的研究の応用

Synthesis and Structural Analysis

N-(2-bromophenyl)-N'-3-pyridinylthiourea and its derivatives have been synthesized and analyzed for various applications in scientific research. For instance, studies have explored the synthesis and evaluation of thiourea derivatives, focusing on their potential anti-inflammatory, anti-ulcer, and antimicrobial properties. These compounds, due to their unique structural framework, have shown promise in various biological activities. In particular, the synthesis of thiourea derivatives from androstenedione or via microwave-assisted methods has been detailed, highlighting their diverse potential in medicinal chemistry (Mohareb, Zaki, & Abbas, 2015); (Motevalli, Yaghoubi, & Mirzazadeh, 2012).

Chemical and Physical Properties

The chemical and physical properties of N-(2-bromophenyl)-N'-3-pyridinylthiourea derivatives have been extensively studied. Research has focused on understanding the intramolecular and intermolecular interactions that dictate the compound's behavior and stability. For instance, structural and spectral studies reveal the presence of hydrogen bonding, which plays a critical role in the compound's dimer formation and its interactions. Such insights are crucial for designing molecules with desired physical and chemical properties for specific applications (Szczepura, Eilts, Hermetet, Ackerman, Swearingen, & West, 2002).

Application in Surface Coating and Printing Ink

Derivatives of N-(2-bromophenyl)-N'-3-pyridinylthiourea have been investigated for their potential use in antimicrobial coatings. A study synthesized heterocyclic compounds and tested their antimicrobial activity when incorporated into polyurethane varnish formulas and printing ink paste. These applications demonstrate the compound's versatility and its potential to enhance the antimicrobial properties of surface coatings and inks, thereby contributing to the development of materials with improved hygiene properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Potential in Liquid Crystal Synthesis

N-(2-bromophenyl)-N'-3-pyridinylthiourea derivatives have also been explored for their application in the synthesis of liquid crystals. These compounds serve as key intermediates in the development of new materials for liquid crystal displays, highlighting the importance of synthetic organic chemistry in advancing technologies in the electronics industry (Getmanenko & Twieg, 2008).

特性

IUPAC Name |

1-(2-bromophenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3S/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLOESSYYMPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Bromophenyl)-3-pyridin-3-ylthiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)